4-Aminoquinolin-5-ol
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Overview
Description
4-Aminoquinolin-5-ol is a heterocyclic organic compound that belongs to the class of aminoquinolines. It is characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 5-position of the quinoline ring. This compound has garnered significant interest due to its potential pharmacological properties and its role as a precursor in the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinolin-5-ol typically involves the following steps:
Starting Material: The synthesis often begins with quinoline or its derivatives.
Nitration: The quinoline is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Aminoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Aminoquinolin-5-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound have shown potential as antimalarial, anticancer, and antiviral agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminoquinolin-5-ol and its derivatives often involves interaction with biological targets such as enzymes and receptors. For example, in antimalarial applications, these compounds are believed to inhibit heme polymerase activity, leading to the accumulation of toxic heme within the parasite . This disrupts the parasite’s metabolic processes and ultimately leads to its death.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar structure.
Amodiaquine: Another antimalarial compound with structural similarities.
Hydroxychloroquine: Used in the treatment of malaria and autoimmune diseases.
Uniqueness: 4-Aminoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position differentiates it from other aminoquinolines, potentially leading to different pharmacological activities and applications.
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-aminoquinolin-5-ol |
InChI |
InChI=1S/C9H8N2O/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H,(H2,10,11) |
InChI Key |
YFKRVRQAPNWBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)O)N |
Origin of Product |
United States |
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